L-3-(Benzylthio)-N-(phenylacetyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-3-(Benzylthio)-N-(phenylacetyl)alanine is a synthetic amino acid derivative It is characterized by the presence of a benzylthio group attached to the third carbon of the alanine backbone and a phenylacetyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-3-(Benzylthio)-N-(phenylacetyl)alanine typically involves multiple steps. One common method starts with the protection of the amino group of L-alanine, followed by the introduction of the benzylthio group through a nucleophilic substitution reaction. The final step involves the acylation of the protected amino acid with phenylacetyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of biocatalysts for specific steps can enhance the overall process by reducing the need for harsh reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
L-3-(Benzylthio)-N-(phenylacetyl)alanine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding the corresponding alanine derivative.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alanine derivatives without the benzylthio group.
Substitution: Various substituted alanine derivatives depending on the nucleophile used.
Scientific Research Applications
L-3-(Benzylthio)-N-(phenylacetyl)alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of L-3-(Benzylthio)-N-(phenylacetyl)alanine involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The phenylacetyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
L-3-(3,4-Dihydroxyphenyl)-alanine (L-DOPA): A precursor to neurotransmitters like dopamine.
L-3-(Benzylthio)-alanine: Lacks the phenylacetyl group, making it less complex.
N-(Phenylacetyl)-alanine: Lacks the benzylthio group, affecting its reactivity and binding properties.
Uniqueness
L-3-(Benzylthio)-N-(phenylacetyl)alanine is unique due to the presence of both the benzylthio and phenylacetyl groups. This dual functionality allows it to interact with a broader range of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
5411-82-5 |
---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C18H19NO3S/c20-17(11-14-7-3-1-4-8-14)19-16(18(21)22)13-23-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)(H,21,22) |
InChI Key |
QPJDYFJSCDMPOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CSCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.